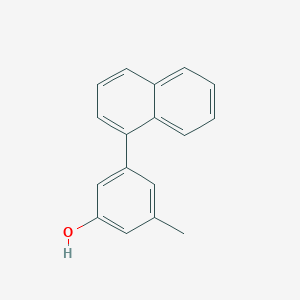
3-Methyl-5-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(naphthalen-1-yl)phenol, 95% (3M5N-P) is a synthetic compound that has been used in a variety of scientific research applications. It is an aromatic hydrocarbon with a molecular formula of C13H12O and a molecular weight of 184.24 g/mol. It has a melting point of 105-107°C and a boiling point of 300°C. 3M5N-P has a wide range of uses in the laboratory, including as a reagent, catalyst, and electron-transfer agent. It has also been used in the synthesis of several other compounds.
Scientific Research Applications
3-Methyl-5-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several other compounds, including 2-chloro-3-methyl-5-phenylbenzene and 2-chloro-3-methyl-5-naphthylbenzene. It has also been used as a catalyst in the synthesis of various organic compounds, such as 2-chloro-3-methyl-5-phenylbenzene. In addition, 3-Methyl-5-(naphthalen-1-yl)phenol, 95% has been used as an electron-transfer agent in the synthesis of several other compounds, such as 2-chloro-3-methyl-5-phenylbenzene and 2-chloro-3-methyl-5-naphthylbenzene.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that it acts as an electron-transfer agent, allowing the transfer of electrons from one molecule to another. This allows for the formation of new bonds between molecules, which can be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(naphthalen-1-yl)phenol, 95% are not fully understood. However, it has been shown to have antifungal and antibacterial properties, as well as the ability to inhibit the growth of certain types of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Methyl-5-(naphthalen-1-yl)phenol, 95% in lab experiments is its ability to act as an electron-transfer agent, allowing for the formation of new bonds between molecules. This can be used to synthesize a variety of compounds. However, there are some limitations to using 3-Methyl-5-(naphthalen-1-yl)phenol, 95% in lab experiments. For example, it is a relatively unstable compound and can be easily degraded by light and heat. In addition, it is toxic and can cause skin irritation.
Future Directions
There are several potential future directions for 3-Methyl-5-(naphthalen-1-yl)phenol, 95%. One potential direction is to explore its potential as a therapeutic agent. For example, further research could be done to determine if it could be used to treat cancer, inflammation, or other diseases. Another potential direction is to explore its potential as a catalyst in the synthesis of other compounds. Finally, further research could be done to explore its potential as an electron-transfer agent in the synthesis of other compounds.
Synthesis Methods
3-Methyl-5-(naphthalen-1-yl)phenol, 95% can be synthesized from a variety of starting materials. The most common method involves the reaction of 1-naphthol with 3-methyl-5-chlorophenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 3-Methyl-5-(naphthalen-1-yl)phenol, 95% as the major product, along with several other minor products. The reaction can be carried out at temperatures ranging from room temperature to 120°C and can be completed in a few hours.
properties
IUPAC Name |
3-methyl-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-9-14(11-15(18)10-12)17-8-4-6-13-5-2-3-7-16(13)17/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHROHCWFPWCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-36-5 |
Source


|
| Record name | Phenol, 3-methyl-5-(1-naphthalenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


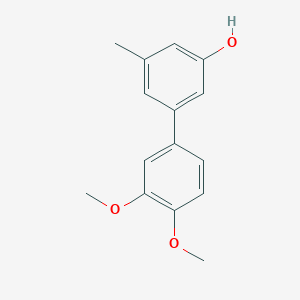
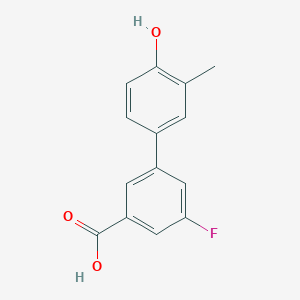
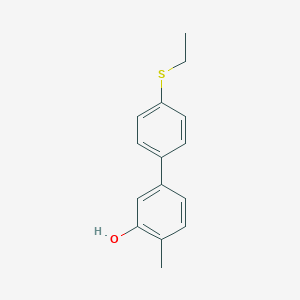
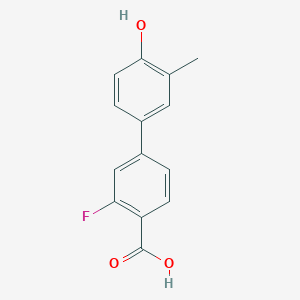
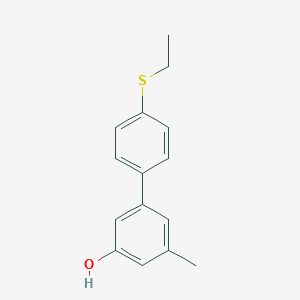



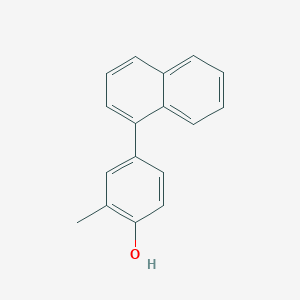
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)
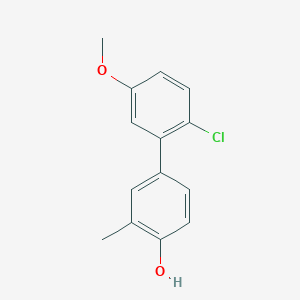
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)
